1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine
Brand Name: Vulcanchem
CAS No.: 36824-73-4
VCID: VC11086727
InChI: InChI=1S/C18H19F3N2/c19-18(20,21)16-7-4-8-17(13-16)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C18H19F3N2
Molecular Weight: 320.4 g/mol

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine

CAS No.: 36824-73-4

Cat. No.: VC11086727

Molecular Formula: C18H19F3N2

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine - 36824-73-4

Specification

CAS No. 36824-73-4
Molecular Formula C18H19F3N2
Molecular Weight 320.4 g/mol
IUPAC Name 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine
Standard InChI InChI=1S/C18H19F3N2/c19-18(20,21)16-7-4-8-17(13-16)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2
Standard InChI Key MUULAWDTOQZBBQ-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure (Chemical Formula: C₁₈H₁₉F₃N₂; Molecular Weight: 320.35 g/mol) comprises a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. The benzyl group (-CH₂C₆H₅) at N1 introduces aromaticity and lipophilicity, while the 3-(trifluoromethyl)phenyl group at N4 enhances electron-withdrawing properties and metabolic stability. The trifluoromethyl (-CF₃) group’s strong electronegativity influences the compound’s solubility and binding affinity to biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉F₃N₂
Molecular Weight320.35 g/mol
LogP (Lipophilicity)~3.2 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Synthesis and Production

Synthetic Routes

The synthesis of 1-benzyl-4-[3-(trifluoromethyl)phenyl]piperazine can be achieved through modular strategies involving alkylation and nucleophilic substitution reactions. A generalized pathway, adapted from piperazine derivative syntheses , involves:

Step 1: Piperazine Ring Formation

Ethylenediamine reacts with 1,2-dibromoethane under basic conditions to form the piperazine backbone.

Step 2: N1-Benzylation

Benzyl chloride undergoes nucleophilic substitution with the piperazine ring in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.

Step 3: N4-Arylation

3-(Trifluoromethyl)benzenesulfonyl chloride reacts with the secondary amine at N4, followed by reduction (e.g., using LiAlH₄) to yield the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethylenediamine, 1,2-dibromoethane, NaOH, 80°C75%
2Benzyl chloride, K₂CO₃, DMF, 60°C82%
33-(Trifluoromethyl)benzenesulfonyl chloride, LiAlH₄, THF68%

Industrial-Scale Production

Industrial methods optimize atom economy and purification. Continuous flow reactors enable precise control over exothermic reactions (e.g., alkylation), while chromatography-free purification techniques, such as crystallization from hexane/ethyl acetate mixtures, enhance scalability .

Pharmacological Mechanisms

Enzyme Interactions

Piperazines often inhibit cytochrome P450 (CYP) enzymes, affecting drug metabolism. The trifluoromethyl group’s electron-withdrawing effects may stabilize enzyme-inhibitor complexes, prolonging therapeutic action.

Receptor Binding Dynamics

Molecular docking simulations (using analogous structures) suggest hydrophobic interactions between the benzyl group and receptor pockets, while the CF₃ group forms halogen bonds with amino acid residues .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
1-Methyl-4-(3-tolyl)piperazineMethyl vs. benzyl; tolyl vs. CF₃Moderate 5-HT₂A antagonism
1-Benzyl-4-(4-fluorophenyl)piperazineFluorophenyl vs. CF₃phenylAntipsychotic activity

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